molecular formula C20H26N6O3 B2398779 (E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide CAS No. 2034893-99-5

(E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide

Cat. No. B2398779
CAS RN: 2034893-99-5
M. Wt: 398.467
InChI Key: XGNRZPUCYGLWOG-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C20H26N6O3 and its molecular weight is 398.467. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoinitiation and Polymerization

One notable application of triazine derivatives is in the field of photoinitiation. For instance, a triazine derivative has been reported as a versatile high-performance photoinitiator under LED exposure, efficient for free radical photopolymerization (FRP) of (meth)acrylates under near UV or visible LED irradiation. This compound, when combined with various additives, exhibits enhanced photoinitiation efficiency. Remarkably, certain systems involving triazine derivatives surpass well-known commercial photoinitiators in initiating the FRP of methacrylate under air, highlighting their potential in polymer chemistry and materials science (Zhang et al., 2014).

Synthesis of Derivatives for Research Applications

Triazine derivatives have been synthesized and utilized as intermediates in the production of various compounds. For example, the synthesis of triazine derivatives has been facilitated through reactions with morpholine and other compounds, producing new substances for further chemical studies (Zhang Li-hu, 2014). This approach opens avenues for the exploration of novel chemical entities with potential applications in medicinal chemistry and beyond.

Environmental and Analytical Chemistry

In environmental and analytical chemistry, triazine derivatives have been explored for their adsorptive properties. For instance, certain lignocellulosic substrates have demonstrated efficiency in removing pesticides from wastewater, indicating the utility of triazine-based compounds in environmental remediation and pollution control (Boudesocque et al., 2008).

properties

IUPAC Name

(E)-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-(4-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3/c1-25(2)19-22-17(23-20(24-19)26-10-12-29-13-11-26)14-21-18(27)9-6-15-4-7-16(28-3)8-5-15/h4-9H,10-14H2,1-3H3,(H,21,27)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNRZPUCYGLWOG-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C=CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)/C=C/C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide

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